![molecular formula C21H16N2 B11712001 N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a carbazole moiety, which is a tricyclic aromatic system, and a phenyl group attached to the imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE typically involves the condensation of a carbazole derivative with a suitable aldehyde or ketone. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in the synthesis include:
- Carbazole
- Benzaldehyde or acetophenone
- Acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s potential biological activity could be explored for medicinal applications. Carbazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.
Mechanism of Action
The mechanism of action of (1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The carbazole moiety might intercalate with DNA or inhibit specific enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE: vs. : The latter has a methoxy group on the phenyl ring, which could influence its electronic properties and reactivity.
(1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE: vs. : The nitro group in the latter compound could enhance its electron-withdrawing properties, affecting its chemical behavior.
Uniqueness
The unique combination of the carbazole and phenyl groups in (1E,2E)-N-(9H-CARBAZOL-9-YL)-3-PHENYLPROP-2-EN-1-IMINE provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16N2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E,E)-N-carbazol-9-yl-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C21H16N2/c1-2-9-17(10-3-1)11-8-16-22-23-20-14-6-4-12-18(20)19-13-5-7-15-21(19)23/h1-16H/b11-8+,22-16+ |
InChI Key |
RPDKBAYLZKCNBY-QUYAADPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



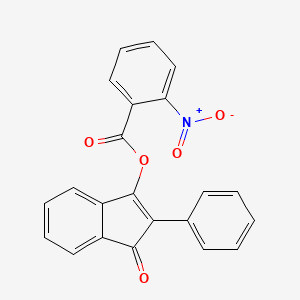
![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
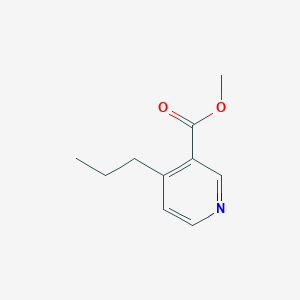
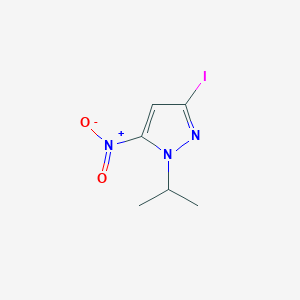
![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
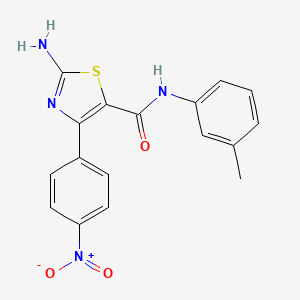
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)
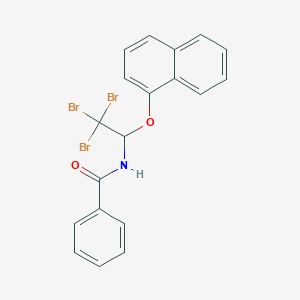


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
